molecular formula C9H8O2 B1602556 3-Phenyl-d5-2-propenoic acid-3-d1 CAS No. 91453-04-2

3-Phenyl-d5-2-propenoic acid-3-d1

Cat. No. B1602556
CAS RN: 91453-04-2
M. Wt: 154.19 g/mol
InChI Key: WBYWAXJHAXSJNI-UMENIHJVSA-N
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Description

3-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic acid-β,2,3,4,5,6-d6, is a compound with the linear formula C6D5CD=CHCO2H . It has a molecular weight of 154.20 .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-d5-2-propenoic acid-3-d1 is represented by the SMILES string [H]\C (=C (\ [2H])c1c ( [2H])c ( [2H])c ( [2H])c ( [2H])c1 [2H])C (O)=O .

It has a boiling point of 300 °C and a melting point of 132-135 °C .

Scientific Research Applications

Synthesis and Characterization

3-Phenyl-d5-2-propenoic acid-3-d1, a derivative of cinnamic acid, plays a pivotal role in various synthesis and characterization studies. For instance, it has been used in the preparation of 18O-bilabelled acids via alkaline hydrolysis of styrylisoxazoles, showcasing its significance in the synthesis of isotopically labeled compounds for research in medicinal chemistry and pharmacology (Baracchi et al., 1986). Additionally, its involvement in the synthesis of benzoxazine end-capped molecules from renewable resources illustrates its potential in creating sustainable materials for various applications (Trejo-Machin et al., 2017).

Medicinal Research

In medicinal research, derivatives of 3-Phenyl-d5-2-propenoic acid-3-d1, like cinnamic acid and its analogues, have been explored for their anticancer properties. A comprehensive review highlights the synthetic antitumor agents based on cinnamic acid derivatives, underscoring their potential in anticancer research and the need for further exploration to optimize their biological and pharmacological effects (De et al., 2011). This showcases the compound's relevance in developing new therapeutic agents against cancer.

Photocatalytic Performance

Coordination compounds constructed from 3-Phenyl-d5-2-propenoic acid-3-d1 derivatives have shown promising photocatalytic activities, indicating potential applications in environmental remediation and green chemistry. For example, coordination compounds based on d10 metals and derivatives of 3-Phenyl-d5-2-propenoic acid have been synthesized and characterized for their optical properties and photocatalytic performance, revealing their efficiency in degrading pollutants under UV light irradiation (Wang et al., 2015).

Antimicrobial Activity

Research on phenolic acid phytochemicals, closely related to 3-Phenyl-d5-2-propenoic acid-3-d1, demonstrates their potential as chemical preservatives due to broad antimicrobial activity. Studies have focused on understanding the antibacterial mechanisms of such compounds against various pathogens, suggesting dual antibacterial targets of membrane and genomic DNA (Ning et al., 2017).

Safety And Hazards

The compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-UMENIHJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584104
Record name (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-d5-2-propenoic acid-3-d1

CAS RN

91453-04-2
Record name (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trans-cinnamic-β,2,3,4,5,6-D6_acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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